5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine
Description
Properties
IUPAC Name |
5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3O/c10-7-3-1-6(2-4-7)5-8-12-9(11)13-14-8/h1-4H,5H2,(H2,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWPDMJKXUYUWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=NC(=NO2)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8FN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Precursors
A common synthetic approach involves the reaction of 4-fluorobenzylamine with cyanogen bromide to form an intermediate, which upon cyclization yields the oxadiazole ring. The reaction is typically conducted in solvents such as acetonitrile with bases or catalysts like triethylamine to facilitate the cyclization process. This method allows the introduction of the fluorophenylmethyl group at the 5-position of the oxadiazole ring and the amine group at the 3-position, yielding the target compound.
Amidoxime and Carboxylic Acid Derivatives
Another widely reported strategy in the synthesis of 1,2,4-oxadiazoles involves the condensation of amidoximes with carboxylic acids or their derivatives. Activation of the carboxylic acid group, for example using Vilsmeier reagents or coupling agents, promotes cyclodehydration to form the oxadiazole ring. This one-pot synthesis approach is advantageous for its simplicity, good to excellent yields (61–93%), and use of readily available starting materials.
Use of Activating Agents and Catalysts
In some protocols, activating agents such as T3P (propylphosphonic anhydride) combined with bases like triethylamine are employed to facilitate ring closure at moderate temperatures (~80 °C), achieving excellent yields (87–97%) with relatively short reaction times (0.5–6 hours). These methods often require organic solvents and careful work-up procedures.
Industrial Production Methods
Industrial-scale synthesis of this compound adapts laboratory procedures for large-scale efficiency. Continuous flow reactors and automated systems are utilized to maintain consistent quality, optimize reaction conditions, and minimize waste. The reaction parameters such as temperature, solvent choice, and reagent concentrations are tightly controlled to maximize yield and purity.
Alternative Synthetic Approaches
Tandem and Photocatalytic Methods
Recent advances in oxadiazole synthesis include tandem reactions of nitroalkenes with arenes and nitriles in the presence of superacids like triflic acid, achieving high yields (~90%) in short reaction times (10 minutes). However, the requirement for superacid-resistant starting materials limits their broad applicability.
Photocatalytic oxidative heterocyclization using visible light and oxygen has been demonstrated for related oxadiazole derivatives, providing rapid and efficient synthesis routes with high yields (above 90%). This green chemistry approach reduces the need for harsh reagents and conditions.
Summary Data Table of Key Preparation Methods
| Methodology | Key Reagents/Conditions | Yield (%) | Reaction Time | Notes |
|---|---|---|---|---|
| Cyclization of 4-fluorobenzylamine + cyanogen bromide | Acetonitrile, triethylamine, moderate temp. | Not specified | Not specified | Common lab-scale synthesis |
| Amidoximes + Carboxylic acids (one-pot) | Vilsmeier reagent activation, room temp to mild heating | 61–93 | 0.5–12 h | Simple purification, readily available precursors |
| T3P + Triethylamine activation | Organic solvents, ~80 °C | 87–97 | 0.5–6 h | Expensive activating agent, excellent yields |
| Tandem reaction with nitroalkenes | TfOH (superacid), short time | ~90 | ~10 min | Requires superacid-resistant materials |
| Photocatalytic oxidative cyclization | Eosin-Y catalyst, visible light, oxygen | >90 | Short (minutes) | Green chemistry, mild conditions |
Research Findings and Notes
The cyclization methods involving amidoximes and carboxylic acids are favored for their operational simplicity and environmental friendliness, especially when conducted under mild conditions without the need for harsh dehydrating agents.
The use of activating agents like T3P improves yield and reaction efficiency but increases cost and complexity.
Photocatalytic and tandem reaction methods represent innovative approaches that reduce reaction times and improve sustainability, though they may require specialized equipment or reagents.
Industrial methods prioritize scalability, reproducibility, and waste minimization, often adapting the lab-scale cyclization strategies into continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxadiazole ring to other functional groups.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.
Scientific Research Applications
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Differences :
- 1,2,4-Oxadiazole vs. Dihydropyrazole/Thiazole : The oxadiazole core is fully aromatic and planar, contributing to rigidity and stability. In contrast, dihydropyrazole derivatives (e.g., compound 2 in Table 1) exhibit partial saturation, increasing conformational flexibility . Thiazole-pyrazoline hybrids (e.g., compound 4) introduce sulfur and additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
Substituent Effects: Halogenated Aryl Groups: The 4-fluorophenyl group in the target compound provides moderate electronegativity and lipophilicity. In contrast, the bromophenyl analog (Table 1, row 2) has higher lipophilicity and steric bulk, which may hinder membrane permeability or target binding . Methyl vs.
Structural Planarity :
- X-ray crystallography of dihydropyrazole derivatives (e.g., compound 2) revealed dihedral angles of ~5° between the fluorophenyl and pyrazole rings, indicating near-planar alignment . For thiazole-pyrazoline analogs, one fluorophenyl group deviates significantly (~90°), suggesting steric or electronic constraints . The planarity of the target oxadiazole compound remains uncharacterized but is expected to differ due to its rigid core.
Physicochemical and Functional Comparisons
Table 2: Comparative Physicochemical Properties
Key Observations:
- Metabolic Stability : The oxadiazole core is resistant to enzymatic degradation compared to dihydropyrazoles, which may undergo ring-opening reactions .
Biological Activity
5-[(4-Fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and applications in medicinal chemistry.
Overview of Oxadiazole Derivatives
Oxadiazoles are five-membered heterocyclic compounds that have garnered significant attention in drug discovery due to their unique structural properties and broad spectrum of biological activities. Specifically, 1,2,4-oxadiazoles have been shown to exhibit activities such as anticancer, anti-inflammatory, antimicrobial, and antiviral effects .
Synthesis and Structural Characteristics
The molecular formula of this compound is with a molecular weight of approximately 195.18 g/mol. The compound features a fluorophenyl group which enhances its pharmacological properties through increased lipophilicity and potential interactions with biological targets .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds structurally related to this compound demonstrated significant cytotoxicity against various cancer cell lines. In vitro assays revealed that similar oxadiazole derivatives exhibited IC50 values ranging from 2.76 µM to 9.27 µM against specific tumor cell lines such as ovarian and renal cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | OVXF 899 (Ovarian) | 2.76 | |
| Compound 2 | PXF 1752 (Renal) | 9.27 | |
| Compound 3 | HCT116 (Colon) | 4.36 |
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives have also been extensively studied. Compounds similar to this compound have shown moderate to good activity against both Gram-positive and Gram-negative bacteria. For example, MIC values for related compounds ranged from 4.69 µM to 22.9 µM against Staphylococcus aureus and Escherichia coli .
Table 2: Antimicrobial Activity of Related Oxadiazole Compounds
| Compound | Bacterial Strain | MIC (µM) | Reference |
|---|---|---|---|
| Compound A | S. aureus | 5.64 | |
| Compound B | E. coli | 8.33 | |
| Compound C | B. subtilis | 4.69 |
The biological activity of oxadiazole derivatives is often attributed to their ability to interfere with various cellular processes:
- Inhibition of Enzymatic Activity : Many oxadiazoles act as inhibitors of critical enzymes involved in cancer progression and microbial metabolism.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in cancer cells through the activation of intrinsic apoptotic pathways.
- Antioxidant Properties : Some studies suggest that these compounds may possess antioxidant capabilities that contribute to their protective effects against oxidative stress in cells .
Case Studies
A notable case study involved the evaluation of a series of oxadiazole derivatives for their anticancer effects on human colon cancer cell lines (HCT116). The results indicated that modifications in the oxadiazole ring significantly influenced the anticancer potency, demonstrating the importance of structure-activity relationships (SAR) in drug design .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(4-fluorophenyl)methyl]-1,2,4-oxadiazol-3-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Microwave-assisted synthesis is highly effective for heterocyclic systems. For example, reacting a brominated fluorophenyl precursor with urea in polar aprotic solvents (e.g., DMF) under controlled microwave irradiation (e.g., 433 K for 10 minutes) yields the oxadiazole core with >80% efficiency. Post-synthetic purification via solvent recrystallization (e.g., methanol/ethyl acetate) enhances purity . Alternative routes include nucleophilic substitution of thioether intermediates, though yields may vary depending on the leaving group and catalyst .
Q. How can structural characterization be systematically performed for this compound?
- Methodological Answer :
- X-ray crystallography : Resolve dihedral angles between the fluorophenyl and oxadiazole rings to confirm spatial orientation (e.g., dihedral angles ~30–45° observed in analogous oxadiazoles) .
- NMR : Assign peaks using - and -NMR to verify substituent positions. For instance, the fluorine atom induces distinct splitting patterns in aromatic protons .
- Mass spectrometry : Confirm molecular weight (e.g., ESI-MS or Orbitrap instruments) with fragmentation patterns matching heterocyclic cleavage .
Q. What are the solubility properties of this compound in common solvents, and how do they affect experimental design?
- Methodological Answer : Solubility in aqueous buffers (e.g., pH 7.4) is critical for bioactivity assays. For example, a solubility of ~18 µg/mL in water necessitates the use of co-solvents (e.g., DMSO ≤1%) for in vitro studies. Solubility in organic solvents (e.g., methanol, DCM) facilitates synthetic and purification workflows .
Advanced Research Questions
Q. How does the 4-fluorobenzyl group influence the compound’s bioactivity compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances lipophilicity and membrane permeability, as shown in antimicrobial assays where fluorinated derivatives exhibit 2–3× higher activity against S. aureus than non-fluorinated analogs. Computational modeling (e.g., logP calculations) and comparative SAR studies using analogs with Cl, CH, or H substituents can validate these effects .
Q. What experimental strategies address contradictions in reported biological activities (e.g., antioxidant vs. cytotoxic effects)?
- Methodological Answer :
- Dose-response profiling : Use a range of concentrations (e.g., 0.1–100 µM) to distinguish biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high doses) .
- Assay specificity : Pair DPPH (antioxidant) with MTT (cytotoxicity) assays under identical conditions. For example, discrepancies may arise from assay interference (e.g., compound autofluorescence in MTT) .
Q. How can computational methods predict environmental fate and toxicity of this compound?
- Methodological Answer :
- QSAR models : Predict biodegradation pathways using software like EPI Suite. The fluorophenyl group may confer persistence, requiring validation via soil/water microcosm studies .
- Ecotoxicity assays : Use Daphnia magna or algae models to assess acute toxicity (LC), leveraging OECD guidelines for standardized protocols .
Q. What crystallographic packing interactions are critical for stability, and how do they inform formulation design?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
